molecular formula C12H19NO B1422665 2-(5-Ethylfuran-2-yl)azepane CAS No. 1333890-80-4

2-(5-Ethylfuran-2-yl)azepane

Cat. No.: B1422665
CAS No.: 1333890-80-4
M. Wt: 193.28 g/mol
InChI Key: MBILJSJRGXSZTP-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-yl)azepane is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in various fields of research and industry .


Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO. Its molecular weight is 193.29 g/mol .


Chemical Reactions Analysis

The Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 193.29 g/mol. It is stored at room temperature and is in liquid form .

Scientific Research Applications

Stereoselective Synthesis

The stereoselective synthesis of azepane derivatives, including 2-(5-ethylfuran-2-yl)azepane analogs, demonstrates the chemical versatility of azepanes. For instance, the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to chiral-bridged azepanes with high stereocontrol, highlighting the potential for generating diverse azepane-based molecular architectures for research and drug development (Wojaczyńska et al., 2012).

Pharmacological Significance

Azepane-based motifs, including this compound, are highlighted for their pharmacological significance, with over 20 FDA-approved drugs featuring azepane structures for various therapeutic applications. These compounds have been studied for anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities, among others, underscoring their importance in medicinal chemistry and drug discovery (Zha et al., 2019).

Molecular Docking and SAR

The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds, including those related to this compound, provide insights into their potential bioactive properties. These studies help in understanding the interaction of azepane derivatives with biological targets, facilitating the discovery of novel therapeutic agents (Zha et al., 2019).

Chemical Transformations

The chemical versatility of azepanes is further demonstrated through various transformations, such as the synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from aziridine precursors. These transformations highlight the potential for creating a wide range of chemically diverse molecules for further pharmacological evaluation (Dolfen et al., 2014).

Material Science Applications

In material science, azepane derivatives, such as those related to this compound, have been explored for their potential in creating new classes of materials. For instance, the ring-opening polymerization of azepane-based monomers has led to the development of functional aliphatic polyamides, indicating the utility of azepane structures beyond pharmaceutical applications (Tarkin-Tas & Mathias, 2010).

Safety and Hazards

The safety information for 2-(5-Ethylfuran-2-yl)azepane includes several hazard statements such as H302, H315, H318, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(5-ethylfuran-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-10-7-8-12(14-10)11-6-4-3-5-9-13-11/h7-8,11,13H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBILJSJRGXSZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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